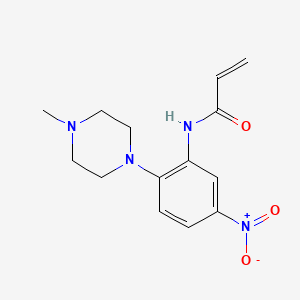
N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide
Vue d'ensemble
Description
“N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide” is a complex organic compound. It contains a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached, and a methylpiperazinyl group, which is a piperazine ring with a methyl group (-CH3) attached .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution and condensation .Applications De Recherche Scientifique
Synthesis and Characterization
Research has explored the synthesis and characterization of related acrylamide compounds, providing insights into their chemical properties and potential applications. Tanış et al. (2019) synthesized and characterized N-(4-nitrophenyl)acrylamide, evaluating its antiproliferative activity and natural toxicity through experimental and theoretical methods, including Fourier Transform Infrared, Nuclear Magnetic Resonance spectroscopy, and Density Functional Theory (E. Tanış, N. Çankaya, S. Yalçın, 2019). Koroleva et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, contributing to the development of compounds with potential biomedical applications (E. Koroleva, K. Gusak, Zh. V. Ignatovich, A. L. Ermolinskaya, 2011).
Biomedical Research Applications
Studies have also explored the use of related compounds in biomedical research, investigating their interactions with biological molecules and their potential as therapeutic agents. Özil et al. (2018) synthesized benzimidazole derivatives containing piperazine or morpholine skeletons, demonstrating their antioxidant activities and α-glucosidase inhibitory potential, highlighting their relevance in developing treatments for oxidative stress-related diseases and diabetes (M. Özil, Cansu Parlak, N. Baltaş, 2018).
Material Science Applications
Lu et al. (2010) developed optically active polyacrylamides with potential applications in chiral recognition and separation technologies. These materials, synthesized from enantiopure acrylamide derivatives, exhibited favorable enantioselective discrimination abilities (Wei Lu, Liping Lou, Fangyun Hu, Liming Jiang, Zhi-quan Shen, 2010).
Catalysis and Environmental Applications
Jiang et al. (2021) reported on metal/N-doped carbon nanocatalysts, synthesized using an acrylamide mediated method, demonstrating excellent catalytic behavior in the hydrogenation of 4-nitrophenol. This study showcases the potential environmental applications of acrylamide-derived materials in pollution control and green chemistry (Sheng-xiang Jiang, H. Ni, Pingyun Li, Jinling Wang, Hua Ren, 2021).
Propriétés
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-3-14(19)15-12-10-11(18(20)21)4-5-13(12)17-8-6-16(2)7-9-17/h3-5,10H,1,6-9H2,2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLHQXWNOIFYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



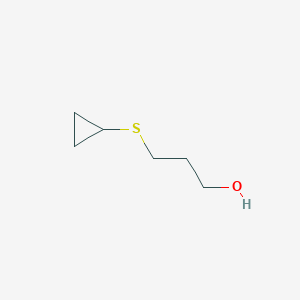
![7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1406493.png)

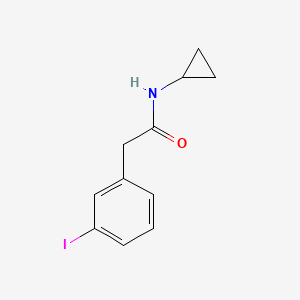
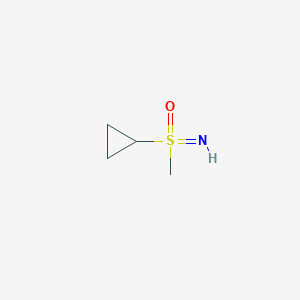
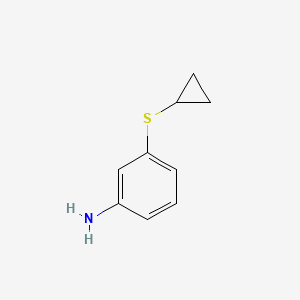

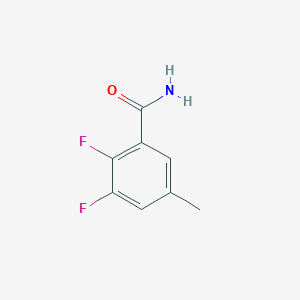
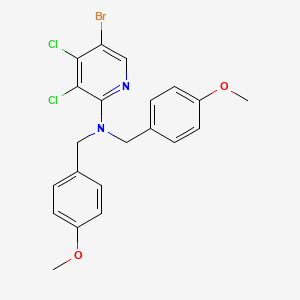
![1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406507.png)
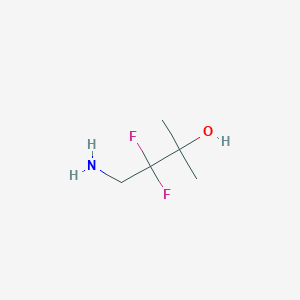
![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)

![5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde](/img/structure/B1406514.png)